molecular formula C41H46F2N8O7 B1145588 Éster Succinílico de Posaconazol CAS No. 1488301-79-6

Éster Succinílico de Posaconazol

Número de catálogo: B1145588
Número CAS: 1488301-79-6
Peso molecular: 800.8 g/mol
Clave InChI: PNRABLJKLZSNNS-VBDJOCTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Posaconazole Succinyl Ester, also known as Posaconazole Succinyl Ester, is a useful research compound. Its molecular formula is C41H46F2N8O7 and its molecular weight is 800.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Posaconazole Succinyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Posaconazole Succinyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Prevención de Infecciones Fúngicas Invasivas

El Éster Succinílico de Posaconazol es efectivo en la prevención de infecciones fúngicas invasivas (IFI) entre pacientes inmunocomprometidos, particularmente aquellos con neoplasias hematológicas y receptores de trasplante de células madre hematopoyéticas alogénicas {svg_1}. Se ha asociado con un riesgo significativamente menor de IFI en comparación con otros agentes antifúngicos {svg_2}.

Agente Antifúngico de Amplio Espectro

El this compound es una nueva generación de agente antifúngico triazólico de acción oral con un centro de tetrahidrofurano, derivado del itraconazol (ITZ). Este fármaco tiene un espectro de actividad más amplio con respecto a los triazoles basados en dioxolano {svg_3}.

Desarrollo de Agentes Antimicrobianos Innovadores

Las propiedades excepcionales del compuesto y sus posibles aplicaciones lo convierten en una herramienta valiosa en la industria farmacéutica. Los investigadores que utilizan el this compound pueden profundizar en el desarrollo de agentes antimicrobianos innovadores, dirigidos a una amplia gama de enfermedades infecciosas y mejorando los resultados de los pacientes {svg_4}.

Farmacocinética y Farmacodinámica

El this compound tiene propiedades farmacocinéticas y farmacodinámicas únicas que lo convierten en un fármaco valioso en el uso clínico {svg_5}.

Tratamiento de Aspergilosis y Candidiasis

Se ha descubierto que el this compound es efectivo en el tratamiento de la aspergilosis invasiva y la candidiasis {svg_6}.

Reducción de la Mortalidad Relacionada con la Infección

El this compound se ha asociado con una reducción significativa de la mortalidad relacionada con la infección {svg_7}.

Mecanismo De Acción

Posaconazole, from which Posaconazole Succinyl Ester is derived, exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, thereby blocking the synthesis of ergosterol, an essential component of the fungal cell membrane .

Safety and Hazards

Posaconazole, the parent drug, is suspected of damaging fertility or the unborn child . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

Análisis Bioquímico

Biochemical Properties

Posaconazole Succinyl Ester plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol. By binding to the heme cofactor of CYP51, Posaconazole Succinyl Ester blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .

Cellular Effects

Posaconazole Succinyl Ester exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In mammalian cells, Posaconazole Succinyl Ester has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation and proliferation . This inhibition can lead to changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of Posaconazole Succinyl Ester involves its binding to the heme cofactor of lanosterol 14α-demethylase (CYP51). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, Posaconazole Succinyl Ester can inhibit other enzymes and signaling pathways, such as the Hedgehog (Hh) pathway, by binding to specific molecular targets and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Posaconazole Succinyl Ester can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that Posaconazole Succinyl Ester can have lasting effects on cellular function, including sustained inhibition of fungal growth and prolonged disruption of cell signaling pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of Posaconazole Succinyl Ester vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, Posaconazole Succinyl Ester can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without causing toxicity. These findings highlight the importance of dose optimization in clinical applications.

Metabolic Pathways

Posaconazole Succinyl Ester is involved in several metabolic pathways. It is primarily metabolized through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase (UGT) enzyme pathways . The compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

Posaconazole Succinyl Ester is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The distribution of Posaconazole Succinyl Ester is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Posaconazole Succinyl Ester affects its activity and function. The compound is primarily localized in the endoplasmic reticulum (ER) and mitochondria, where it exerts its antifungal effects . Targeting signals and post-translational modifications direct Posaconazole Succinyl Ester to these specific compartments, enhancing its efficacy. The localization of the compound within these organelles allows it to interact with key enzymes and disrupt essential cellular processes, leading to cell death.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Posaconazole Succinyl Ester involves the esterification of Posaconazole with Succinic Anhydride in the presence of a catalyst.", "Starting Materials": [ "Posaconazole", "Succinic Anhydride", "Catalyst (e.g. DMAP)" ], "Reaction": [ "Posaconazole is dissolved in a suitable solvent (e.g. DCM) and reacted with an equimolar amount of Succinic Anhydride in the presence of a catalyst.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The solvent is then removed under reduced pressure and the crude product is purified by column chromatography using a suitable eluent (e.g. DCM/MeOH).", "The purified product is obtained as a white solid and characterized by various spectroscopic techniques (e.g. NMR, IR, MS)." ] }

Número CAS

1488301-79-6

Fórmula molecular

C41H46F2N8O7

Peso molecular

800.8 g/mol

Nombre IUPAC

4-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C41H46F2N8O7/c1-3-37(28(2)58-39(54)15-14-38(52)53)51-40(55)50(27-46-51)33-7-5-31(6-8-33)47-16-18-48(19-17-47)32-9-11-34(12-10-32)56-22-29-21-41(57-23-29,24-49-26-44-25-45-49)35-13-4-30(42)20-36(35)43/h4-13,20,25-29,37H,3,14-19,21-24H2,1-2H3,(H,52,53)/t28-,29+,37-,41-/m0/s1

Clave InChI

PNRABLJKLZSNNS-VBDJOCTDSA-N

SMILES isomérico

CC[C@@H]([C@H](C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

SMILES canónico

CCC(C(C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Sinónimos

2,​5-​Anhydro-​4-​[[4-​[4-​[4-​[1-​[(1S,​2S)​-​2-​(3-​carboxy-​1-​oxopropoxy)​-​1-​ethylpropyl]​-​1,​5-​dihydro-​5-​oxo-​4H-​1,​2,​4-​triazol-​4-​yl]​phenyl]​-​1-​piperazinyl]​phenoxy]​methyl]​-​1,​3,​4-​trideoxy-​2-​C-​(2,​4-​difluorophenyl)​-​1-​(1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.